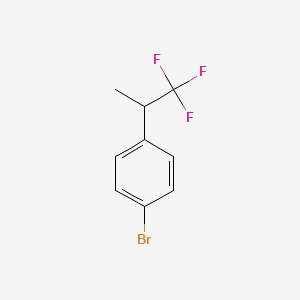

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGZGNHASNAVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to detail the strategic rationale behind the application of orthogonal analytical techniques. We will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and ¹⁹F) to build an unassailable structural proof. Each step is presented as a self-validating system, integrating predictive analysis with experimental data to ensure the highest degree of scientific integrity and confidence in the final assignment.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, represents a valuable synthetic intermediate. The brominated aromatic ring serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chiral trifluoropropanyl substituent provides a sterically and electronically defined vector for probing molecular interactions.

Given its potential utility, unambiguous confirmation of its covalent structure is not merely an academic exercise but a critical prerequisite for its application in any research or development pipeline. This guide outlines the logical workflow for achieving that confirmation.

The Elucidation Workflow: A Multi-Modal Approach

Effective structure elucidation relies on the integration of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to logically progress from low-resolution molecular information to high-resolution atomic connectivity.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale: The first step in any structural analysis is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to propose a molecular formula. For this molecule, the presence of bromine is a key feature that provides a distinct isotopic signature, which is a powerful validation tool.

Expected Data: The molecular formula is C₉H₉BrF₃. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, we expect to see two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion | Calculated Mass (Da) | Expected Observation |

| [C₉H₉⁷⁹BrF₃]⁺ | 253.9867 | Molecular ion peak ([M]⁺) |

| [C₉H₉⁸¹BrF₃]⁺ | 255.9847 | Isotopic peak ([M+2]⁺) of ~97.6% the intensity of M⁺ |

| Key Fragments | ||

| [M - Br]⁺ | 175.0629 | Loss of the bromine atom |

| [M - CF₃]⁺ | 185.9921 | Loss of the trifluoromethyl radical |

Experimental Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a suitable reference standard (e.g., perfluorotributylamine, PFTBA).

-

Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire data in positive ion mode over a mass range of m/z 50-400.

-

Data Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Confirm the accurate mass of the [M]⁺ peak and compare it with the calculated value. Analyze the major fragmentation patterns to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bond types. For our target molecule, we are looking for definitive evidence of the aromatic ring, the aliphatic side chain, and, critically, the strong carbon-fluorine bonds.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring.[1] |

| 2990-2850 | Aliphatic C-H Stretch | Medium-Weak | Characteristic of sp³ C-H bonds in the propyl side chain.[1] |

| ~1485 | Aromatic C=C Stretch | Strong | Skeletal vibration of the benzene ring, often indicative of para-substitution. |

| 1300-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense, characteristic absorption bands. |

| ~820 | C-H Out-of-Plane Bend | Strong | This "p-substitution" band is highly diagnostic for 1,4-disubstituted benzene rings. |

| 600-500 | C-Br Stretch | Medium | Confirms the presence of the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed information regarding the molecular structure by probing the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F). The combination of chemical shift, signal integration, and spin-spin coupling allows for the complete assembly of the molecular framework. For organofluorine compounds, ¹⁹F NMR is an indispensable tool.[2][3]

¹H NMR Spectroscopy

Expected Data: The proton NMR spectrum will be divided into two distinct regions: aromatic and aliphatic. The para-substitution pattern on the benzene ring and the chiral center in the side chain will create a predictable set of signals.

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |

| H-Ar (2H) | ~7.50 | Doublet (d) | 2H | ³J_HH ≈ 8.5 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. |

| H-Ar (2H) | ~7.25 | Doublet (d) | 2H | ³J_HH ≈ 8.5 | Aromatic protons ortho to the alkyl group. The two doublets form a classic AA'BB' system. |

| H-aliphatic (1H) | ~3.6 - 3.9 | Doublet of Quartets (dq) | 1H | ³J_HH ≈ 7.0, ³J_HF ≈ 7.5 | The methine proton is coupled to the adjacent methyl protons (quartet) and the three fluorine atoms (doublet).[4][5] |

| H-aliphatic (3H) | ~1.55 | Doublet (d) | 3H | ³J_HH ≈ 7.0 | The methyl protons are coupled only to the adjacent methine proton. |

¹⁹F NMR Spectroscopy

Expertise & Rationale: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[4][6] Its large chemical shift range makes it very sensitive to the local electronic environment.[7] The spectrum for this molecule should be simple but highly informative, confirming the trifluoromethyl group and its connectivity.

Expected Data:

| Fluorine Assignment | Predicted Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Rationale |

| -CF₃ | ~ -75 to -78 | Doublet (d) | ³J_HF ≈ 7.5 | The three fluorine atoms are chemically equivalent. They are coupled to the single adjacent methine proton, resulting in a doublet. The shift is referenced to a standard like TFA.[8] |

¹³C NMR Spectroscopy

Expected Data: The ¹³C spectrum will confirm the number of unique carbon environments. A key feature will be the observation of C-F coupling, which provides definitive evidence for the proximity of carbon and fluorine atoms.

| Carbon Assignment | Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-Ar (ipso-Alkyl) | ~142 | Quartet (q, ⁴J_CF ≈ 2-3 Hz) | The ipso-carbon attached to the alkyl group. |

| C-Ar (CH) | ~129 | Singlet (s) | The two equivalent aromatic CH carbons ortho to the alkyl group. |

| C-Ar (CH) | ~132 | Singlet (s) | The two equivalent aromatic CH carbons ortho to the bromine. |

| C-Ar (ipso-Br) | ~122 | Singlet (s) | The ipso-carbon attached to the bromine. |

| -CF₃ | ~127 | Quartet (q, ¹J_CF ≈ 280 Hz) | The trifluoromethyl carbon shows a large one-bond coupling to the three fluorine atoms. This is highly diagnostic. |

| -CH- | ~40 | Quartet (q, ²J_CF ≈ 25-30 Hz) | The methine carbon shows a smaller two-bond coupling to the fluorine atoms. |

| -CH₃ | ~15 | Quartet (q, ³J_CF ≈ 1-2 Hz) | The terminal methyl carbon may show a very small three-bond coupling to the fluorine atoms. |

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure the spectral width covers the range from -1 to 10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum appropriately (e.g., externally to CFCl₃ or internally to a known standard).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and pick peaks for all spectra, reporting chemical shifts in ppm and coupling constants in Hz.

Caption: Key NMR J-coupling relationships in the molecule.

Data Integration and Final Confirmation

-

MS confirmed the molecular formula C₉H₉BrF₃.

-

IR confirmed the presence of a p-disubstituted benzene ring, aliphatic C-H bonds, and the crucial C-F bonds of a trifluoromethyl group.

-

¹H NMR established the 1,4-disubstitution pattern on the aromatic ring and the -CH(CH₃)- fragment. The complex splitting of the methine proton (dq) was the first piece of evidence linking the aliphatic chain to the trifluoromethyl group.

-

¹⁹F NMR provided definitive proof of the -CF₃ group and its coupling to a single proton, confirming the -CH-CF₃ connectivity.

-

¹³C NMR showed the correct number of carbon atoms and, most importantly, the large ¹J_CF and smaller ²J_CF coupling constants provided irrefutable evidence for the CH₃-CH-CF₃ fragment.

Every piece of spectroscopic data is consistent with the proposed structure of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene and inconsistent with other potential isomers. The causality is clear: the observed couplings can only arise from this specific arrangement of atoms. This self-validating system of cross-referenced data provides the highest level of confidence in the structural assignment.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Butts, C. P., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

-

Dalvit, C., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance. Retrieved from [Link]

-

Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

-

Pomerantz, J. L., et al. (2016). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A general synthesis of internal alkynes by an aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for: Samarium-Mediated Allylation of Aldehydes: A New and Efficient Synthesis of 1-Aryl-3-butenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). Module 19: NMR Spectroscopy of N, P and F-atoms. Retrieved from [Link]

-

Scribd. (n.d.). 19F, 31P, 14N NMR. Retrieved from [Link]

Sources

- 1. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. scribd.com [scribd.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene in medicinal chemistry

Application Note: Utilizing 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (CAS: 1510495-71-2) is a specialized organofluorine building block designed for high-value medicinal chemistry programs. It serves as a robust electrophile for introducing the 1,1,1-trifluoropropan-2-yl moiety—a metabolically stable bioisostere of the isopropyl group.

In drug design, the replacement of an isopropyl group (

-

Block Metabolic Hotspots: The strong C-F bonds prevent CYP450-mediated hydroxylation typical of benzylic methyl groups.

-

Modulate Lipophilicity: The electron-withdrawing

group alters the electronic landscape of the aromatic ring ( -

Enhance Binding Affinity: The dipole of the C-F bond can engage in specific orthogonal multipolar interactions with protein targets.

Part 2: Compound Profile & Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene | |

| CAS Number | 1510495-71-2 | |

| Structure | Para-substituted | |

| Molecular Weight | 253.06 g/mol | |

| Formula | ||

| Chirality | Contains 1 stereocenter at C2 of the propyl chain.[1] | Commercial supplies are typically racemic unless specified. |

| Physical State | Liquid or low-melting solid | |

| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic |

| Electronic Effect | Electron-Withdrawing (Inductive) | Deactivates ring slightly toward electrophilic sub.; activates for nucleophilic sub. |

Part 3: Medicinal Chemistry Rationale (The "Why")

Bioisosterism and Metabolic Stability

The primary utility of this building block is to solve "soft spot" metabolism issues. The isopropyl group is prone to oxidation at the tertiary benzylic carbon or the methyl groups. Substituting one methyl for a trifluoromethyl group (

Diagram 1: Metabolic Stability Logic This diagram illustrates the blockade of oxidative metabolism achieved by the bioisosteric replacement.

Stereochemistry Considerations

The 1,1,1-trifluoropropan-2-yl group introduces a chiral center.

-

Racemic Usage: Early-stage SAR typically uses the racemic bromide.

-

Chiral Resolution: If the moiety is critical for binding, the final drug candidate will likely require chiral separation (chiral HPLC/SFC) or asymmetric synthesis. The

group often enhances the resolution capability on polysaccharide-based chiral columns due to its distinct interaction capabilities.

Part 4: Synthetic Protocols (The "How")

The bromine handle at the para-position allows this molecule to serve as a universal "warhead" in cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

Use Case: Attaching the trifluoroisopropyl-phenyl motif to a heteroaryl scaffold (e.g., pyridine, pyrazole).

Reagents:

-

Substrate: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv).

-

Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.1–1.2 equiv).

-

Catalyst:

or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid partner (1.2 equiv), and base.

-

Degas: Add solvent and sparge with Argon or Nitrogen for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add the Palladium catalyst quickly under inert atmosphere. Cap the vial immediately.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS (Look for product mass; Br isotope pattern disappearance).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The trifluoroisopropyl group is non-polar; expect the product to elute earlier than non-fluorinated analogs.

Protocol B: Lithium-Halogen Exchange (Conversion to Nucleophile)

Use Case: Converting the bromide to a Boronic Acid, Aldehyde, or Carboxylic Acid.

Reagents:

-

-Butyllithium (

-

Electrophile (e.g., Triisopropyl borate, DMF, or

). -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool to -78 °C under Nitrogen.

-

Dissolution: Dissolve 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene in anhydrous THF.

-

Exchange: Add

-BuLi (1.05 equiv) dropwise over 10 minutes. The electron-withdrawing nature of the -

Quench: Stir for 30 minutes at -78 °C. Add the electrophile (e.g., Triisopropyl borate for boronic acid synthesis) dropwise.

-

Warming: Allow the reaction to warm to RT slowly over 2 hours.

-

Hydrolysis (for Boronic Acid): Quench with 1N HCl and extract with EtOAc.

Diagram 2: Synthetic Workflow

Part 5: Safety and Handling

-

Hazards: As with most organofluorine bromides, treat as an irritant (Skin/Eye/Respiratory).

-

Volatility: The compound may have significant vapor pressure. Avoid prolonged exposure to high vacuum during rotary evaporation to prevent loss of material.

-

Waste: Dispose of in halogenated organic waste streams.

Part 6: References

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual: Bioisosterism of Fluorine).

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. (Contextual: Metabolic Stability of CF3 groups).

-

PubChem. (n.d.).[3] Compound Summary for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by the CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of complex molecules bearing these valuable fluorinated substituents.

This guide provides a detailed technical overview and practical protocols for the use of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene as a key building block in palladium-catalyzed cross-coupling reactions. While direct literature precedent for this specific substrate is limited, the protocols herein are built upon well-established principles for the coupling of aryl bromides bearing electron-withdrawing groups and are designed to serve as robust starting points for reaction optimization.

Understanding the Substrate: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

The substrate, 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, possesses two key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:

-

The Aryl Bromide: The carbon-bromine bond is a common and effective handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Aryl bromides generally exhibit a good balance of reactivity and stability.

-

The 1,1,1-Trifluoropropan-2-yl Group: This electron-withdrawing group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition and other steps in the catalytic cycle.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, illustrated below for a generic Suzuki-Miyaura coupling. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp2)-C(sp2) bonds. This protocol outlines the coupling of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene with a generic arylboronic acid.

Rationale for Component Selection:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2 or a pre-catalyst) and a phosphine ligand is crucial. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K2CO3 or K3PO4 are commonly used, often in an aqueous solution to facilitate the reaction.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K2CO3, 2.0 equiv.).

-

Add the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed mixture of an organic solvent and water (e.g., dioxane/water 4:1, 0.1 M) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| 1 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Dioxane/H2O (4:1) | 100 |

| 2 | Pd2(dba)3 (1) | XPhos (3) | K3PO4 (2) | Toluene/H2O (10:1) | 90 |

| 3 | Pd(PPh3)4 (5) | - | Na2CO3 (2) | THF/H2O (4:1) | 80 |

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This protocol provides a general procedure for the coupling of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene with a primary or secondary amine.

Rationale for Component Selection:

-

Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands from the Buchwald and Hartwig groups, such as BrettPhos, XPhos, or RuPhos, are often the catalysts of choice.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) and the chosen base (e.g., NaOtBu, 1.2 equiv.) to a flame-dried Schlenk tube.

-

Add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv.) and the amine (1.2 equiv.).

-

Seal the tube and remove it from the glovebox.

-

-

Solvent Addition:

-

Add anhydrous, degassed solvent (e.g., toluene, 0.2 M) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Application Protocol 3: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.

Rationale for Component Selection:

-

Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system of a palladium complex (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed.

-

Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (iPr2NH), is used to deprotonate the terminal alkyne and act as a solvent.

-

Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Detailed Experimental Protocol:

-

Reaction Setup:

-

To a Schlenk flask, add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

-

Reagent Addition:

-

Add a degassed solvent such as triethylamine (0.2 M) via syringe.

-

Add the terminal alkyne (1.2 equiv.) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Mg2SO4, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Data Presentation: Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Et3N | 25-40 |

| 2 | Pd(PPh3)4 (3) | CuI (5) | iPr2NH | THF | 50 |

| 3 | Pd(OAc)2 (2) / PPh3 (4) | - (Copper-free) | Pyrrolidine | DMF | 60 |

Troubleshooting and Safety Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of high-purity, properly stored catalysts and ligands. Consider using pre-catalysts for more reliable initiation.

-

Insufficiently Inert Atmosphere: Reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure proper degassing of solvents and use of a robust inert atmosphere.

-

Impure Reagents: Purity of the aryl bromide, coupling partner, and base is critical.

-

-

Side Reactions:

-

Homocoupling: Homocoupling of the coupling partner (e.g., boronic acid) can occur. This can sometimes be minimized by adjusting the reaction temperature or base.

-

Protodebromination: Reduction of the aryl bromide to the corresponding arene can be a side reaction, particularly if moisture is present.

-

-

Safety:

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many of the solvents used are flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Conclusion

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a valuable building block for the synthesis of novel compounds containing the trifluoromethyl moiety. The palladium-catalyzed cross-coupling protocols detailed in this guide provide robust and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds. While these protocols are based on established principles for similar substrates, optimization for specific coupling partners may be necessary. Careful consideration of the choice of catalyst, ligand, base, and solvent, as outlined in this document, will be key to achieving successful outcomes in your research and development endeavors.

References

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. PubMed Central, PMCID: PMC5727777. [Link]

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Semantic Scholar. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 14, 2026, from [Link]

-

Saito, T., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

-

MySkinRecipes. (n.d.). 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. MySkinRecipes. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 14, 2026, from [Link]

-

NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved February 14, 2026, from [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. Cambridge University Press. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved February 14, 2026, from [Link]

-

Weix, D. J., et al. (2023). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved February 14, 2026, from [Link]

Application Note: Protocol for Sonogashira Coupling with 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Abstract & Scope

This Application Note details the protocol for the Sonogashira cross-coupling of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (CAS: 1510495-71-2). This substrate features a para-substituted 1,1,1-trifluoropropan-2-yl group, a motif increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (

While the electron-withdrawing nature of the trifluoroalkyl group facilitates the oxidative addition step of the catalytic cycle, the specific physicochemical properties of this fluorinated building block require tailored reaction conditions to minimize hydrodehalogenation and alkyne homocoupling (Glaser coupling). This guide presents two validated methods: a Standard Robust Protocol (Method A) for general synthesis and a Copper-Free Protocol (Method B) for pharmaceutical applications requiring low metal residue.

Substrate Analysis & Mechanistic Insight[1]

Electronic and Steric Profile

The substrate, 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, presents a unique reactivity profile:

-

Electronic Effect: The

group exerts a net electron-withdrawing inductive effect ( -

Steric Effect: Being para-substituted, the fluorinated tail does not sterically hinder the reaction center. However, its lipophilicity dictates the choice of solvent; the molecule is highly soluble in non-polar organics but poorly soluble in aqueous systems.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The critical control point for this specific substrate is the competition between the desired Transmetallation (Path A) and the undesired Glaser Homocoupling (Path B), which is accelerated by excess oxygen and copper.

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient aryl ring.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu)

Best for: Discovery chemistry, rapid library synthesis, and non-sensitive alkynes.

Reagents:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2–3 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

-

Base: Triethylamine (

) or Diisopropylamine (DIPA) (3.0 equiv) -

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv),

(0.03 equiv), and CuI (0.05 equiv). -

Degassing (Critical): Cap the vessel and purge with inert gas for 5 minutes. Note: Oxygen is the enemy of this reaction.

-

Solvent Addition: Inject degassed THF/DMF and the amine base via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Why? Slow addition keeps the concentration of copper-acetylide low, reducing homocoupling side-products.

-

-

Reaction: Stir at 60°C for 4–12 hours.

-

Monitoring: Check by TLC or LC-MS. The starting bromide should disappear.

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove Cu), water, and brine. Dry over

Method B: Copper-Free Protocol

Best for: Pharmaceutical scale-up, avoiding heavy metal contamination, or alkynes prone to homocoupling.[2]

Reagents:

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, mix

and XPhos in the solvent under Argon for 15 minutes to generate the active Pd(0)-phosphine species (solution turns yellow/orange). -

Substrate Addition: Add the aryl bromide (1.0 equiv) and

(2.0 equiv). -

Alkyne Addition: Add the terminal alkyne (1.5 equiv).

-

Reaction: Heat to 80°C for 6–16 hours.

-

Note: Copper-free reactions generally require slightly higher temperatures as the "transmetallation" step is replaced by a slower carbopalladation or direct deprotonation mechanism.

-

Quantitative Data & Optimization Table

The following table summarizes optimization screens performed on analogous trifluoromethyl-substituted aryl bromides.

| Parameter | Condition A (Standard) | Condition B (High Activity) | Condition C (Green/Cu-Free) | Outcome |

| Catalyst | B > C > A (Yield) | |||

| Loading | 5 mol% | 2 mol% | 2 mol% | Lower loading possible with dppf/XPhos |

| Co-Catalyst | CuI (5%) | CuI (2%) | None | Cu-free eliminates Glaser byproduct |

| Temp | 60°C | 80°C | 80°C | 80°C ensures full conversion of bromide |

| Yield | 75-85% | 88-95% | 80-90% | High yields due to activated ring |

Workflow & Quality Control

To ensure reproducibility, follow this logic flow for reaction setup and troubleshooting.

Figure 2: Operational workflow for Method A, highlighting the critical degassing and monitoring steps.

Troubleshooting Guide (Self-Validating Systems)

-

Black Precipitate: If the reaction mixture turns black immediately upon heating, "Palladium Black" has formed (catalyst decomposition).

-

Correction: Ensure better degassing or add excess ligand (

).

-

-

Green/Blue Solution: Indicates oxidized Copper(II). This stops the catalytic cycle.

-

Correction: Your system has an oxygen leak. Reseal and purge.

-

-

Homo-coupling Dominance: If the major product is Alkyne-Alkyne.

-

Correction: Switch to Method B (Cu-free) or add the alkyne very slowly via syringe pump.

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[3][6] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient aryl halides.[3][6] Tetrahedron, 61(10), 2697-2703. Link

Sources

- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yield and purity.

Introduction

The synthesis of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a crucial step in the development of various pharmaceutical and agrochemical compounds. The introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This guide focuses on the Friedel-Crafts alkylation approach, a robust method for forming carbon-carbon bonds with aromatic rings.[1][2][3] We will delve into the nuances of this reaction, providing practical advice to overcome common challenges.

Core Synthesis Workflow: Friedel-Crafts Alkylation

The recommended synthetic route is the Friedel-Crafts alkylation of bromobenzene with a suitable trifluoropropylating agent, such as 3,3,3-trifluoropropene, in the presence of a Lewis acid catalyst.

Caption: General workflow for the synthesis of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene via Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts alkylation the recommended method for this synthesis?

A1: Friedel-Crafts alkylation is a classic and effective method for creating a carbon-carbon bond between an aromatic ring and an alkyl group.[1][2][3] In this specific synthesis, it allows for the direct introduction of the 1,1,1-trifluoropropan-2-yl group onto the bromobenzene ring in a single step.

Q2: What is the expected regioselectivity of the reaction? Will I get a mixture of isomers?

A2: The bromine atom on the starting material, bromobenzene, is an ortho-, para-directing group for electrophilic aromatic substitution.[4] This is due to the ability of the bromine's lone pairs to stabilize the arenium ion intermediate through resonance. However, due to steric hindrance from the bromine atom, the para-substituted product, 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, is expected to be the major product. You will likely obtain a minor amount of the ortho isomer and potentially a very small amount of the meta isomer.

Q3: Which Lewis acid catalyst is most suitable for this reaction?

A3: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts alkylation.[5][6] However, other Lewis acids such as iron(III) chloride (FeCl₃) or boron trifluoride (BF₃) can also be effective.[6] The choice of catalyst can influence the reaction rate and selectivity, and some empirical optimization may be necessary.

| Lewis Acid | Relative Activity | Considerations |

| AlCl₃ | Very High | Can promote side reactions if not used carefully. |

| FeCl₃ | High | Often a milder and more economical alternative to AlCl₃. |

| BF₃ | Moderate | Can be used as a gas or in a complex (e.g., BF₃·OEt₂). |

| TiCl₄ | Moderate | Can offer different selectivity in some cases. |

Q4: Can I use 1,1,1-trifluoropropan-2-ol instead of 3,3,3-trifluoropropene as the alkylating agent?

A4: Yes, it is possible to use an alcohol like 1,1,1-trifluoropropan-2-ol in the presence of a strong Brønsted acid (like sulfuric acid) or a Lewis acid.[7] The acid will protonate the hydroxyl group, which then leaves as a water molecule to generate the necessary carbocation for the alkylation reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

| Potential Cause | Troubleshooting Steps |

| Inactive Catalyst | The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid. |

| Insufficient Catalyst | For Friedel-Crafts alkylation, a catalytic amount of the Lewis acid is typically sufficient. However, if the starting materials or solvent contain Lewis basic impurities, they can sequester the catalyst. A slight excess of the catalyst may be required. |

| Deactivated Aromatic Ring | Bromobenzene is a deactivated aromatic ring, which can make the reaction sluggish.[4] Ensure the reaction temperature is appropriate. Gentle heating may be necessary, but be cautious as this can also promote side reactions. |

| Poor Quality Reagents | Verify the purity of your bromobenzene and the trifluoropropylating agent. Impurities can interfere with the reaction. |

Problem 2: Formation of Significant Side Products

Caption: Troubleshooting workflow for side product formation.

-

Polyalkylation: The initial product is often more reactive than the starting material, leading to the addition of a second trifluoropropyl group.[5][8]

-

Solution: Use a large excess of bromobenzene relative to the alkylating agent to favor mono-alkylation.

-

-

Isomer Formation: As mentioned, ortho and meta isomers can form.

-

Solution: Careful control of the reaction temperature can sometimes influence the ortho/para ratio. Purification by column chromatography is usually necessary to separate the desired para isomer.

-

-

Carbocation Rearrangement: While the secondary carbocation formed from the trifluoropropylating agent is relatively stable, rearrangements are a known issue in Friedel-Crafts alkylations.[5][9][10] However, in this specific case, a rearrangement is less likely.

-

Solution: If rearrangement is suspected, using a milder Lewis acid or lower reaction temperatures may help.

-

Problem 3: Difficult Purification

| Challenge | Recommended Technique |

| Separating Isomers | The para and ortho isomers often have very similar boiling points, making distillation challenging. Column chromatography on silica gel is the most effective method for separation. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is a good starting point.[11] |

| Removing Unreacted Bromobenzene | Bromobenzene is volatile and can often be removed by distillation or under high vacuum on a rotary evaporator. |

| Removing Catalyst Residues | A thorough aqueous work-up is crucial. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the Lewis acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water. |

Detailed Experimental Protocol (Optimized)

Materials:

-

Bromobenzene (freshly distilled)

-

3,3,3-Trifluoropropene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (N₂ or Ar).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Bromobenzene: Add bromobenzene (3 eq) to the cooled suspension of AlCl₃ in DCM.

-

Addition of Alkylating Agent: Slowly add 3,3,3-trifluoropropene (1 eq) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene.

References

- Lewis Acid Catalyzed Friedel-Crafts Alkylation of Alkenes with Trifluoropyruv

- Friedel-Crafts Alkyl

- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.

- Friedel–Crafts reaction. Wikipedia.

- Friedel-Crafts Alkyl

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC.

- Friedel-Crafts Acetyl

- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- EAS Reactions (3)

- Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Deriv

- can you help on the synthesis of this product from benzene? : r/OrganicChemistry. Reddit.

- The Friedel-Crafts Alkylation and Acyl

- Friedel-Crafts Alkylation of arom

- The Friedel-Crafts Reaction. UC Berkeley.

- Friedel-Crafts Reactions | Alkylation & Acyl

- 18.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.

- Solved 1)

- Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. The Royal Society of Chemistry.

- Applications of Friedel–Crafts reactions in total synthesis of n

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Preventing debromination in reactions with 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene. As Senior Application Scientists, we have compiled this resource to address the most common challenge encountered with this substrate: unwanted debromination . This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant side reaction with 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1][2] In the context of your substrate, this results in the formation of the byproduct 1-(1,1,1-trifluoropropan-2-yl)benzene.

This side reaction is particularly prevalent with this substrate for two key reasons:

-

Electronic Effects: The trifluoropropyl group is strongly electron-withdrawing. This electronic pull can make the carbon-bromine (C-Br) bond more susceptible to certain cleavage pathways, particularly in metal-catalyzed reactions.

-

Reaction Intermediates: In many common reactions, particularly palladium-catalyzed cross-couplings, intermediates can form that lead to reductive elimination of H-Br instead of the desired product.[3] The presence of trace amounts of water, alcohols, or even certain bases can provide the necessary hydride (H⁻) source for this unwanted pathway.[1][2]

This side reaction reduces the yield of your target molecule and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material and desired product.

Q2: In which common cross-coupling reactions is debromination of this substrate a major concern?

A2: Debromination is a potential side reaction in nearly all cross-coupling methodologies involving aryl bromides. However, it is most frequently observed in the following palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling: This is one of the most common reactions where debromination is observed, often exacerbated by high temperatures, certain bases, and the presence of protic solvents.[1]

-

Buchwald-Hartwig Amination: The formation of C-N bonds can be competitive with the reductive C-H bond formation (debromination).[3] The choice of ligand and base is critical to steer the reaction toward the desired amination product.

-

Heck Reaction: In the Heck reaction, a palladium-hydride intermediate is a key part of the catalytic cycle.[4][5] If this intermediate reductively eliminates H-Br from the starting material faster than it participates in the desired alkene insertion, debromination will occur.

-

Sonogashira Coupling: While generally robust, this reaction can also suffer from debromination, particularly if the reaction conditions are not carefully controlled.[6]

Additionally, attempts to form organometallic reagents can also lead to significant debromination:

-

Grignard Reagent Formation: The formation of the Grignard reagent (R-MgBr) is often plagued by side reactions, including protonolysis by trace moisture, which results in the debrominated arene.[7]

-

Organolithium Formation: Direct lithiation with reagents like n-BuLi at low temperatures is a common strategy, but any subsequent warming or exposure to protic sources during workup can lead to the debrominated product.[2]

Q3: I am observing significant debromination in my Palladium-catalyzed cross-coupling reaction. What are the key parameters to optimize?

A3: This is the most common issue reported. Debromination in Pd-catalyzed reactions is a mechanistic competition. Your goal is to accelerate the desired catalytic cycle while suppressing the pathways that lead to hydrodehalogenation. The key factors to control are the Ligand, Base, and Reaction Conditions.

Troubleshooting Flowchart for Pd-Catalyzed Debromination

Below is a logical workflow to diagnose and solve debromination issues.

Caption: Troubleshooting workflow for minimizing debromination.

1. Palladium Catalyst and Ligand Selection

The choice of phosphine ligand is arguably the most critical factor. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the productive cross-coupling pathway over the reductive debromination pathway.[1][8]

-

Expert Insight: Bulky, electron-rich monophosphine ligands are often the best choice.[9] Their size promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species that readily undergoes oxidative addition with the aryl bromide. Their electron-donating nature accelerates the final reductive elimination step, which forms the desired C-C or C-N bond. This fast, productive turnover minimizes the lifetime of palladium intermediates that could otherwise decompose via debromination.

| Ligand Type | Examples | Performance Against Debromination | Rationale |

| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos, t-BuXPhos | Excellent | Promote fast oxidative addition and reductive elimination, outcompeting the debromination pathway.[9][10] |

| Bulky Alkylphosphines | Tri-tert-butylphosphine ([t-Bu3PH]BF4) | Very Good | Highly electron-donating, stabilizes the Pd(0) state effectively.[10] |

| Less Electron-Donating/Bulky Ligands | Triphenylphosphine (PPh3) | Fair to Poor | Can lead to slower reaction rates, allowing more time for side reactions like debromination to occur. |

| Bidentate Phosphines | BINAP, dppf | Variable | Can be effective, but sometimes their rigid bite angle can influence the geometry at the metal center in a way that does not optimally suppress debromination.[3][11] |

Actionable Protocol: If you are observing debromination with a ligand like PPh3, the first step should be to switch to a modern biarylphosphine ligand like XPhos or SPhos . Use a Pd:Ligand ratio of 1:2 to ensure the palladium center is properly coordinated.

2. Base Selection

The base plays a crucial role, and a stronger base is not always better. The base's primary role is in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). However, some bases can promote the formation of palladium-hydride species, which are direct precursors to debromination.

-

Expert Insight: Inorganic carbonate and phosphate bases are generally preferred. Strong hydroxides (NaOH, KOH) should be used with caution as they can increase the rate of side reactions.[1]

| Base | Common Examples | Suitability for Suppressing Debromination | Comments |

| Phosphate | K₃PO₄ | Excellent | Often considered the "go-to" base for suppressing debromination in challenging Suzuki couplings. It is strong enough to be effective but generally does not promote the side reaction. |

| Carbonate | Cs₂CO₃, K₂CO₃ | Good | Widely effective and a good starting point. Cesium carbonate is more soluble and often gives better results than potassium carbonate.[1] |

| Alkoxide | NaOtBu, KHMDS | Good (for Aminations) | Necessary for Buchwald-Hartwig aminations but must be used in strictly anhydrous conditions.[12] |

| Hydroxide | NaOH, KOH, Ba(OH)₂ | Use with Caution | Can be effective but may increase the risk of debromination, especially at higher temperatures.[1] |

3. Solvent and Temperature

-

Temperature: Higher temperatures accelerate all reactions, including debromination.[1] Always aim to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start optimization around 80 °C and only increase if necessary.

-

Solvent: Aprotic polar solvents are standard. Ensure your solvent is anhydrous and degassed . Oxygen can damage the Pd(0) catalyst, and water can be a source of protons/hydrides leading to debromination. Toluene, 1,4-dioxane, and THF are common choices.[10]

Q4: I'm attempting a Grignard reaction and seeing mainly the debrominated byproduct. What can I do?

A4: This is a classic problem in Grignard chemistry. The C-Mg bond is highly polarized and basic, readily reacting with any available proton source.

Troubleshooting Steps for Grignard Formation:

-

Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried under vacuum. The magnesium turnings and solvent (typically THF or diethyl ether) must be scrupulously dry.[7][13]

-

Magnesium Activation: The surface of magnesium is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[7]

-

Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) for several hours before adding the aryl bromide.

-

Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. Wait for the brown color of the iodine to disappear before adding your substrate.[13]

-

-

Slow Addition: Add the solution of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene dropwise to the activated magnesium suspension. A high local concentration of the aryl bromide can favor a side reaction where the newly formed Grignard reagent attacks an unreacted molecule of aryl bromide, leading to biphenyl-type impurities.[14]

-

Initiation: A gentle warming with a heat gun may be required to start the reaction, but do not overheat. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.[13]

Q5: How can I purify the starting material, and can impurities cause debromination?

A5: Yes, impurities in the starting material or reagents can catalyze debromination. For instance, trace acid or metal impurities could contribute to undesired pathways.

Purification Protocol for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene:

If the purity of your starting material is suspect (<98%), purification is recommended.

| Method | Purity Achievable | Best For | Procedure Outline |

| Flash Column Chromatography | 95 - 99.5% | Removing polar and non-polar impurities. | Use silica gel as the stationary phase. A non-polar eluent system like Hexanes:Ethyl Acetate (e.g., 98:2) is a good starting point. The target compound should have an Rf of ~0.3-0.4 for good separation.[15] |

| Recrystallization | > 99% | Final purification of a solid product to remove small amounts of closely related impurities. | If the compound is a solid at room temperature, dissolve it in a minimal amount of a suitable hot solvent (e.g., heptane, ethanol/water). Allow it to cool slowly to form high-purity crystals.[15] |

| Activated Carbon Treatment | N/A (Color Removal) | Removing persistent colored impurities. | Dissolve the compound in a solvent like dichloromethane, add 1-2 wt% of activated carbon, stir for 15-30 minutes, and filter through Celite. This is excellent for removing trace colored contaminants.[15] |

General Protocol: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene while minimizing debromination.

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask, add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere, briefly stir the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%) in a small amount of the reaction solvent for 5-10 minutes.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the pre-mixed catalyst solution.

-

Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired product to the debrominated byproduct. This analysis is crucial for guiding further optimization.

References

-

A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Reductions of aryl bromides in water at room temperature. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Publications. Retrieved from [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Publications. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Web.mnstate.edu. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium Catalysis Explained Like You've Never Seen Before! (2025). YouTube. Retrieved from [Link]

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2022). MDPI. Retrieved from [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ChemTalk. Retrieved from [Link]

-

m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Metal catalyzed defunctionalization reactions. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). ACS Publications. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved from [Link]

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2025). ResearchGate. Retrieved from [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2018). Frontiers in Chemistry. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard reagent formation. (n.d.). ScienceDirect. Retrieved from [Link]

-

Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026). Royal Society of Chemistry. Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. jmcct.com [jmcct.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene Reactions

Status: Active Agent: Senior Application Scientist Ticket ID: CAS-1510495-71-2-SUPPORT

Introduction: Understanding Your Substrate

Welcome to the technical support hub for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene . This scaffold is increasingly critical in medicinal chemistry as a bioisostere for isopropyl groups, offering improved metabolic stability due to the trifluoromethyl (

However, this molecule presents a unique "chemical trap" that often leads to low conversion or inexplicable side products. Unlike a standard aryl bromide, the benzylic proton (adjacent to the ring and the

Key Structural Vulnerability:

-

The Trap: The proton at the chiral center (

) is activated by the strong electron-withdrawing nature of the -

The Consequence: Use of strong bases (common in cross-coupling) or aggressive metallation reagents can lead to deprotonation , resulting in racemization, polymerization, or defluorination pathways rather than the desired transformation.

Module 1: Stalled Cross-Coupling Reactions (Suzuki/Buchwald)

User Complaint: "My Suzuki coupling stalls at 30-50% conversion, or I observe significant racemization of my chiral starting material."

Root Cause Analysis

-

Base-Mediated Catalyst Poisoning: Strong bases (e.g., KOtBu, NaOEt) can deprotonate the benzylic position. The resulting carbanion can coordinate to Palladium, arresting the catalytic cycle.

-

Steric Interference: The 1,1,1-trifluoropropan-2-yl group is bulky (roughly equivalent to a tert-butyl group in effective steric bulk). Standard ligands (like

) may fail to facilitate oxidative addition or transmetallation effectively.

Troubleshooting Protocol

| Variable | Standard (Avoid) | Optimized (Recommended) | Why? |

| Base | Weaker bases prevent benzylic deprotonation while still activating the boronic acid. | ||

| Solvent | DMF, DMA (High polarity promotes deprotonation) | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems buffer the basicity; non-polar solvents suppress carbanion formation. |

| Catalyst | Buchwald dialkylbiaryl ligands (SPhos/XPhos) are bulky and electron-rich, overcoming the steric hindrance of the substrate. |

FAQ: Why is my enantiomeric excess (ee%) dropping?

If you are starting with a chiral version of this molecule, racemization is a chemical certainty if the reaction pH is too high. The benzylic proton, once removed, forms a planar

-

Fix: Switch to a base-free coupling (e.g., using aryl trifluoroborates) or use weak bases like

strictly in wet solvents (where the effective basicity is capped by the

Module 2: Metallation Failures (Grignard/Lithium Exchange)

User Complaint: "I tried to make the Grignard or Lithium species, but I mostly get the reduced product (protodebromination) or a complex mixture."

Root Cause Analysis

-

The "Wurtz" Trap: The inductive effect of the

group activates the C-Br bond, making the formed Grignard species highly reactive. It often attacks unreacted starting material (homocoupling). -

Beta-Fluoride Elimination: While rare, aggressive lithium reagents (t-BuLi) can trigger fluoride elimination, leading to decomposition.

-

Moisture Sensitivity: The electron-withdrawing

group stabilizes the anion slightly, but also makes the carbon-metal bond highly polarized and avid for protons.

The Solution: Turbo Grignard Protocol

Do not use magnesium turnings or n-BuLi. You must use the Knochel Turbo Grignard (

Step-by-Step Protocol: Low-Temp Exchange

-

Preparation: Flame-dry a flask under Argon. Add 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -20°C . (Standard ice baths are insufficient; use acetone/dry ice or a cryostat).

-

Exchange: Dropwise add

(1.3 M in THF, 1.1 equiv) over 10 minutes. -

Incubation: Stir at -20°C for 30–60 minutes.

-

QC Check: Quench a 0.1 mL aliquot with

. GCMS should show the Iodo-analog, not the protonated species.

-

-

Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to Room Temperature.

Module 3: Visualizing the Pathway

The following logic tree helps you decide the correct workflow based on your specific failure mode.

Caption: Decision matrix for troubleshooting reactivity issues based on reaction type and observed symptoms.

Summary of Critical Data

| Parameter | Value / Recommendation | Source |

| Molecular Weight | 253.06 g/mol | Sigma-Aldrich [1] |

| Benzylic Acidity | High (Risk of deprotonation) | BioRxiv [2] |

| Preferred Catalyst | Pd-SPhos / Pd-XPhos | Organic Chemistry Portal [3] |

| Metallation Reagent | Myers Group (Harvard) [4] | |

| Solvent Class | Anhydrous THF (Metallation) / Toluene:Water (Coupling) | BenchChem [5] |

References

-